molecular formula C17H19NO3 B4641683 N-(2-methoxyethyl)-4-phenylmethoxybenzamide

N-(2-methoxyethyl)-4-phenylmethoxybenzamide

Cat. No.: B4641683
M. Wt: 285.34 g/mol
InChI Key: PUZFZHHYHIHJAC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-phenylmethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a phenylmethoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-phenylmethoxybenzamide typically involves the reaction of 4-phenylmethoxybenzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-4-phenylmethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(2-methoxyethyl)-4-phenylmethoxybenzamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It can be incorporated into polymers or coatings to enhance their performance characteristics, such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-phenylmethoxybenzamide involves its interaction with specific molecular targets. The methoxyethyl group and the phenylmethoxy group contribute to the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

    N-(2-methoxyethyl)-p-nitroaniline: This compound has a similar methoxyethyl group but differs in the presence of a nitro group instead of a phenylmethoxy group.

    N-(2-acetoxyethyl)-p-nitroaniline: Similar to the previous compound but with an acetoxyethyl group.

Uniqueness: N-(2-methoxyethyl)-4-phenylmethoxybenzamide is unique due to the presence of both the methoxyethyl and phenylmethoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyethyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-12-11-18-17(19)15-7-9-16(10-8-15)21-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZFZHHYHIHJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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